1,2,4,8,9-Pentachlorodibenzofuran
Overview
Description
1,2,4,8,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with one or several of the hydrogens in the dibenzofuran structure replaced by chlorines . These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its high degree of chlorination, which contributes to its stability and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4,8,9-Pentachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the desired positions on the dibenzofuran molecule .
Industrial Production Methods
Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as a by-product of various industrial processes. These processes include the manufacture of chlorinated compounds, incineration of chlorine-containing materials, and the bleaching of paper pulp using chlorine-based chemicals . The production methods are typically not deliberate but result from the conditions present during these industrial activities.
Chemical Reactions Analysis
Types of Reactions
1,2,4,8,9-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace one or more chlorine atoms with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce less chlorinated compounds .
Scientific Research Applications
1,2,4,8,9-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Chemistry: Studying its persistence and behavior in the environment.
Toxicology: Investigating its toxic effects on various organisms and its potential as a human carcinogen.
Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples
Mechanism of Action
The mechanism of action of 1,2,4,8,9-Pentachlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates. The binding of this compound to this receptor leads to the induction of various genes, including those involved in xenobiotic metabolism .
Comparison with Similar Compounds
1,2,4,8,9-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Another highly chlorinated dibenzofuran with similar toxicological properties
Compared to these compounds, this compound is unique due to its specific chlorination pattern, which influences its chemical behavior and toxicity.
Properties
IUPAC Name |
1,2,4,8,9-pentachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-2-7-8(10(4)16)9-11(17)5(14)3-6(15)12(9)18-7/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPAPWGNAGTCCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220938 | |
Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70648-23-6 | |
Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4,8,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50220938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,8,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4T68ZS33M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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